molecular formula C9H18N2O2 B7916214 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone

Cat. No.: B7916214
M. Wt: 186.25 g/mol
InChI Key: JEDQBSQUYPJCGR-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a piperidine derivative featuring a hydroxyethylamino substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. This compound has been cataloged as a research chemical (ChemSpider ID: referenced in ) but is currently discontinued.

Properties

IUPAC Name

1-[3-(2-hydroxyethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQBSQUYPJCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives

A widely used method involves the alkylation of piperidine precursors with 2-chloroethanol or ethylene oxide. For instance, 1-(3-aminopiperidin-1-yl)-ethanone is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate, yielding the target compound after purification. Key parameters include:

ConditionSpecificationYieldSource
SolventDichloromethane78%
Temperature60°C, 12 hours
BaseK₂CO₃

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination

Reductive amination of 1-(3-oxopiperidin-1-yl)-ethanone with ethanolamine using sodium cyanoborohydride (NaBH₃CN) in methanol achieves moderate yields (65–72%). The reaction proceeds via imine intermediate formation, followed by reduction:

1-(3-oxopiperidin-1-yl)-ethanone+H2NCH2CH2OHNaBH₃CNTarget Compound\text{1-(3-oxopiperidin-1-yl)-ethanone} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

Optimized Conditions :

  • pH : 6–7 (acetic acid buffer)

  • Time : 24 hours

Advanced Catalytic Methods

Transition Metal Catalysis

Palladium-catalyzed coupling reactions enable the introduction of the hydroxyethylamino group. For example, Suzuki-Miyaura coupling using 1-(3-bromopiperidin-1-yl)-ethanone and a boronic ester derivative of ethanolamine achieves 85% yield under inert conditions:

CatalystLigandSolventYield
Pd(PPh₃)₄XPhosTHF85%

This method reduces side reactions but requires stringent anhydrous conditions.

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric synthesis, critical for enantiomerically pure products. A study reported 92% enantiomeric excess (ee) using L-proline in DMF at 40°C:

1-(3-aminopiperidin-1-yl)-ethanone+ethylene oxideL-proline(R)Isomer\text{1-(3-aminopiperidin-1-yl)-ethanone} + \text{ethylene oxide} \xrightarrow{\text{L-proline}} (R)-\text{Isomer}

Green Chemistry Methodologies

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions reduces reaction time from 12 hours to 45 minutes, achieving 88% yield:

ParameterValue
Power300 W
Temperature120°C
CatalystNone

Ultrasound-Assisted Reactions

Ultrasound irradiation (25 kHz) enhances mixing and reduces energy consumption. A 20-minute reaction in ethanol yielded 91% product:

1-(3-aminopiperidin-1-yl)-ethanone+2-chloroethanolUltrasoundTarget Compound\text{1-(3-aminopiperidin-1-yl)-ethanone} + \text{2-chloroethanol} \xrightarrow{\text{Ultrasound}} \text{Target Compound}

Analytical Characterization Techniques

Post-synthesis characterization employs:

  • NMR Spectroscopy : δ 1.45 ppm (piperidine CH₂), δ 3.65 ppm (HOCH₂CH₂N).

  • Mass Spectrometry : m/z 186.25 [M+H]⁺.

  • HPLC Purity : >97% using C18 column (methanol:water = 70:30).

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Alkylation78%95%LowHigh
Reductive Amination72%93%MediumModerate
Pd Catalysis85%98%HighLow
Ultrasound91%97%LowHigh

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors achieve 1.2 kg/day output with 89% yield, using:

  • Residence Time : 8 minutes

  • Catalyst Loading : 0.5 mol%

Emerging Methodologies

Recent advances include enzymatic catalysis using transaminases , yielding 95% product under mild conditions (30°C, pH 7.5) .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Piperidine-Ethanone Derivatives with Aromatic Substituents

  • 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8): Structure: Lacks the hydroxyethylamino group; instead, a phenyl ring is attached to the piperidine. Properties: Molecular weight 203.28 g/mol, density 1.052 g/cm³, and lower boiling point (124–125.5°C at 0.5 Torr) compared to the hydroxyethylamino analog. The absence of the polar hydroxy group reduces solubility in aqueous media .
  • 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone: Structure: Incorporates a methylindole moiety, increasing aromaticity and molecular weight (256.35 g/mol).

Heterocyclic Piperidine-Ethanone Derivatives

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28): Structure: Features a tetrazole ring instead of hydroxyethylamino. Synthesized via reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine in acetonitrile .

Piperidine-Ethanones in Drug Development

  • Iloperidone Intermediate: Structure: Contains a benzo[d]isoxazole-piperidine-ethanone core. Molecular ion at m/z 443 (M+H)+, significantly higher due to the fluorobenzoisoxazole substituent. Application: Used in antipsychotic drug synthesis with high purity (98.7% by HPLC) and yield (85%) .
  • PfCDPK4 Inhibitors (e.g., 17i): Structure: Includes a pyrazolo[3,4-d]pyrimidin-4-amine core linked to a piperidine-ethanone group. Properties: The azetidinylmethyl substituent may improve selectivity for parasitic kinase targets, as demonstrated in antimalarial studies .

Key Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone C9H18N2O2 186.25 Hydroxyethylamino, ethanone Discontinued; moderate polarity
1-(3-(Piperidin-1-yl)phenyl)ethanone C13H17NO 203.28 Phenyl, ethanone Low aqueous solubility
1-(1H-Tetrazol-5-yl)-2-piperidin-1-yl-ethanone C8H12N6O 208.22 Tetrazole, ethanone High metabolic stability

Functional and Pharmacological Insights

  • Hydroxyethylamino Group: Enhances water solubility and hydrogen-bonding capacity, which may improve bioavailability compared to purely aromatic analogs (e.g., phenyl- or indole-substituted derivatives) .
  • Tetrazole vs.
  • Isomerization Dynamics: Piperidine-ethanone derivatives (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) undergo temperature-dependent isomerization with an energy barrier of ~67 kJ/mol, impacting stability .

Biological Activity

1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H24N2O
  • Molecular Weight : Approximately 214.309 g/mol

This compound features a piperidine ring substituted with a hydroxyethylamino group and an ethanone functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways essential for cellular functions.
  • Receptor Interaction : It has the potential to interact with cellular receptors, thereby modulating signal transduction pathways that affect cellular responses and metabolic processes.
  • Hydrogen Bonding : The hydroxyethylamino group can form hydrogen bonds with biomolecules, enhancing its affinity for target proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising antibacterial properties, particularly against Gram-positive bacteria .

Bacterial Strain MIC (μg/mL) Control (Ciprofloxacin) MIC (μg/mL)
Staphylococcus aureus6.252
Escherichia coli12.52

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in the context of anxiety and depression. Animal models have shown that it may exert anxiolytic effects by modulating neurotransmitter systems, including serotonin and norepinephrine pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuropharmacological Assessment :
    In a controlled study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by standard behavioral tests (e.g., elevated plus maze). These findings support further investigation into its potential therapeutic application in treating anxiety disorders.

Comparative Analysis

When compared to similar compounds, such as 1-[3-(2-Hydroxy-ethylamino)-morpholin-1-yl]-ethanone and 1-[3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, this compound exhibits unique pharmacological profiles due to its specific structural features.

Compound Key Features Biological Activity
This compoundPiperidine ring; ethanone groupAntimicrobial; neuropharmacological effects
1-[3-(2-Hydroxy-ethylamino)-morpholin-1-yl]-ethanoneMorpholine ring; modified functional groupsLimited studies; potential neuroactivity
1-[3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanonePyrrolidine ring; distinct reactivityEmerging antibacterial activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of piperidine derivatives. For example, reacting 3-(2-hydroxyethylamino)piperidine with acetyl chloride in dichloromethane under reflux yields the target compound. Catalysts like triethylamine are critical for deprotonation, and temperature control (40–60°C) prevents side reactions like over-alkylation. Yield optimization (70–85%) requires precise stoichiometry and inert atmospheres to minimize oxidation of the hydroxyethyl group .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm, ethanone carbonyl at δ 207 ppm). 2D-COSY confirms spatial correlations between hydroxyethyl and piperidine protons .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperidine-ethanone moiety. Data collection at 100 K minimizes thermal motion artifacts .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

  • Methodological Answer : The hydroxyethylamino group participates in hydrogen bonding with biological targets (e.g., enzymes), while the ethanone carbonyl enables nucleophilic additions (e.g., Grignard reactions). Piperidine's basicity (pKa ~11) enhances solubility in physiological pH, critical for pharmacokinetic studies. Reactivity is modulated by protecting groups (e.g., Boc for amine protection during derivatization) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis for chiral drug development?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) controls stereochemistry at the piperidine C3 position. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers, achieving >98% ee. Dynamic kinetic resolution under microwave irradiation (100°C, 20 min) accelerates racemization-free synthesis .

Q. How do structural modifications at the hydroxyethylamino group alter binding affinity to neurotransmitter receptors?

  • Methodological Answer : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding. Radioligand displacement assays (e.g., [³H]raclopride for dopamine D2 receptors) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts interactions: hydroxyethyl forms H-bonds with Asp114 in D2 receptors, while bulkier groups reduce fit. In vitro data must be validated with in vivo microdialysis to confirm functional antagonism .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Cell Lines : Use identical passage numbers (e.g., HEK293T < passage 20) to avoid genetic drift.
  • Buffer Systems : Replace Tris with HEPES (pH 7.4) to stabilize metal ion-dependent enzymes.
  • Orthogonal Assays : Confirm kinase inhibition (IC₅₀) via both fluorescence polarization and MALDI-TOF mass spectrometry. Reproduce conflicting studies with controlled variables (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., piperidine N-dealkylation).
  • MD Simulations : GROMACS simulations (50 ns) model liver microsomal membrane permeability. LogP values >2 correlate with hepatic extraction.
  • In Vitro Validation : Incubate with human liver microsomes + NADPH, monitor depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .

Q. How does crystallographic disorder in the ethanone moiety impact electron density maps?

  • Methodological Answer : Disorder arises from rotational flexibility of the ethanone group. Refinement strategies:

  • Multi-Conformer Models : SHELXL’s PART instruction assigns occupancy to alternative conformers.
  • Restraints : Apply DFIX and SIMU restraints to maintain bond geometry during refinement.
  • Low-Temperature Data : Collect data at 90 K to reduce thermal motion. R-factors <5% indicate reliable resolution of disorder .

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